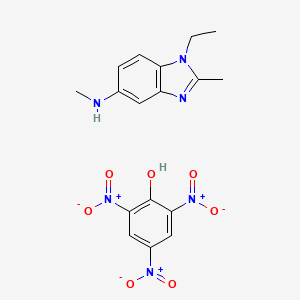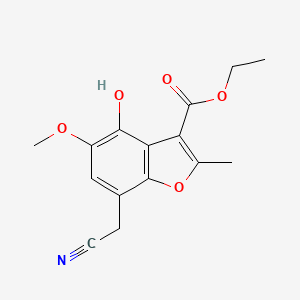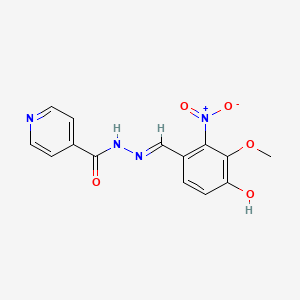![molecular formula C17H16N2O2S B6122912 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B6122912.png)
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in cancer treatment.
Mechanism of Action
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, which is overexpressed in many types of cancer. By binding to this site, 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone prevents the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to protect against oxidative stress. 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone is a well-characterized small molecule inhibitor that has been extensively studied in vitro and in vivo. It is readily available from commercial sources and is relatively easy to work with in lab experiments. However, 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are many potential future directions for research on 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the investigation of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, the potential use of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone in other diseases, such as inflammatory bowel disease or Alzheimer's disease, could be explored. Finally, the development of more efficient synthesis methods for 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone could make it more accessible for research and clinical use.
Synthesis Methods
The synthesis of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone involves several steps starting from commercially available starting materials. The first step involves the reaction of 3-methylphenol with 2-chloroethanol to form 2-(3-methylphenoxy)ethanol. This intermediate then undergoes a thiolation reaction with thiourea to form 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol. The final step involves the reaction of 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol with 4(1H)-quinazolinone in the presence of a base to form 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone.
Scientific Research Applications
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
properties
IUPAC Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-4-6-13(11-12)21-9-10-22-17-18-15-8-3-2-7-14(15)16(20)19-17/h2-8,11H,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYRABRPIOGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)


![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)
